molecular formula C7H11N3O2S B13006781 (4-Ethyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid

(4-Ethyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid

Cat. No.: B13006781
M. Wt: 201.25 g/mol
InChI Key: AYHLFNUUYKCIDB-UHFFFAOYSA-N
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Description

(4-Ethyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group, a methyl group, and a sulfanyl-acetic acid moiety attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl (4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate . This intermediate can then be hydrolyzed to produce the desired acetic acid derivative. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Acid chlorides or anhydrides can be used for esterification, while amines can be used for amidation.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Esters or amides of the acetic acid derivative.

Scientific Research Applications

(4-Ethyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Ethyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, affecting their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid is unique due to the presence of both ethyl and methyl groups on the triazole ring, as well as the sulfanyl-acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

2-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid

InChI

InChI=1S/C7H11N3O2S/c1-3-10-5(2)8-9-7(10)13-4-6(11)12/h3-4H2,1-2H3,(H,11,12)

InChI Key

AYHLFNUUYKCIDB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)O)C

Origin of Product

United States

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